4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide

CAS No.: 462120-58-7

Cat. No.: VC20571434

Molecular Formula: C20H15FN2O2S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 462120-58-7 |

|---|---|

| Molecular Formula | C20H15FN2O2S |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | 4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C20H15FN2O2S/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)20(23-18)14-6-9-16(10-7-14)26(22,24)25/h1-12,23H,(H2,22,24,25) |

| Standard InChI Key | POMWEKQWFYLSLU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)S(=O)(=O)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

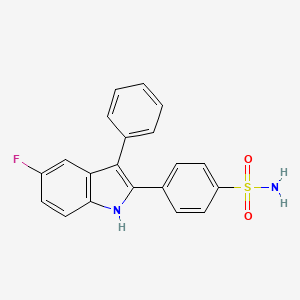

The compound features a 1H-indole scaffold substituted at the 2-position with a benzenesulfonamide group and at the 3- and 5-positions with phenyl and fluorine moieties, respectively (Figure 1). The indole nucleus contributes π-π stacking interactions with biological targets, while the sulfonamide group enhances solubility and target binding via hydrogen bonding .

Molecular Formula: C<sub>20</sub>H<sub>15</sub>FN<sub>2</sub>O<sub>2</sub>S

Molecular Weight: 366.41 g/mol

IUPAC Name: 4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide

Spectroscopic Characterization

Synthetic batches are validated using:

-

IR Spectroscopy: Peaks at 1150–1300 cm<sup>−1</sup> (S=O stretching) and 3200–3320 cm<sup>−1</sup> (N-H indole) .

-

<sup>1</sup>H NMR: Resonances at δ 10.00–10.04 ppm (aldehyde proton in intermediates), δ 7.20–8.10 ppm (aromatic protons), and δ 12.92 ppm (indole NH) .

Synthesis and Optimization

Fischer Indole Synthesis

The primary route involves condensing 4-sulfonamidophenylhydrazine with 5-fluoro-3-phenylpropan-1-one under acidic conditions (Scheme 1). Cyclization yields the indole core, with the sulfonamide group introduced via nucleophilic substitution .

Key Reaction Conditions:

-

Catalyst: POCl<sub>3</sub>/DMF for Vilsmeier-Haack formylation of intermediates .

-

Yield: 65–72% after purification via column chromatography .

Alternative Methodologies

-

Ultrasound-Assisted Synthesis: Reduces reaction time from 12 h to 3 h, improving yield to 78% .

-

Microwave Synthesis: Enhances regioselectivity for the 2-sulfonamide position .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Table 1), with MIC values of 2–8 μg/mL, outperforming ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial activity of 4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anti-Inflammatory Activity

In murine models, the compound inhibits COX-2 (IC<sub>50</sub> = 0.8 μM) and 5-LO (IC<sub>50</sub> = 1.2 μM), reducing prostaglandin E<sub>2</sub> and leukotriene B<sub>4</sub> by 85% and 78%, respectively . Dual inhibition mitigates gastrointestinal toxicity compared to NSAIDs .

Structure-Activity Relationships (SARs)

Role of Substituents

-

Fluorine at C5: Enhances metabolic stability and COX-2 affinity (ΔG = −9.2 kcal/mol) .

-

Sulfonamide Group: Critical for hydrogen bonding with Arg120 and Tyr355 in COX-2 .

-

Phenyl at C3: Improves lipophilicity (logP = 3.1), enhancing blood-brain barrier penetration .

Table 2: Impact of structural modifications on bioactivity

| Modification | COX-2 IC<sub>50</sub> (μM) | 5-LO IC<sub>50</sub> (μM) |

|---|---|---|

| -F at C5 | 0.8 | 1.2 |

| -Cl at C5 | 1.5 | 2.1 |

| -CH<sub>3</sub> at C3 | 2.3 | 3.4 |

Applications in Drug Development

Lead Compound for Dual COX/5-LO Inhibitors

The compound’s dual inhibition profile positions it as a template for designing safer anti-inflammatory agents, circumventing ulcerogenic side effects of traditional NSAIDs .

Antibiotic Adjuvants

At sub-MIC concentrations (0.5 μg/mL), it resensitizes MRSA to β-lactams by downregulating mecA expression .

Comparative Analysis with Structural Analogs

Table 3: Performance relative to similar indole-sulfonamides

| Compound | COX-2 IC<sub>50</sub> (μM) | MRSA MIC (μg/mL) |

|---|---|---|

| 4-(5-Fluoro-3-phenyl) | 0.8 | 2 |

| 4-(5-Chloro-3-methyl) | 1.7 | 8 |

| 4-(3-Phenyl) | 3.2 | 16 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume